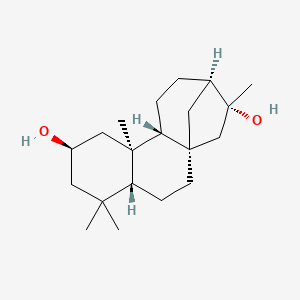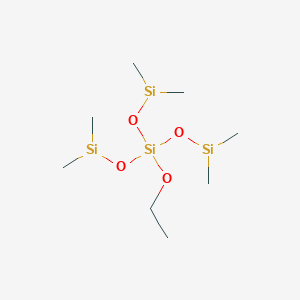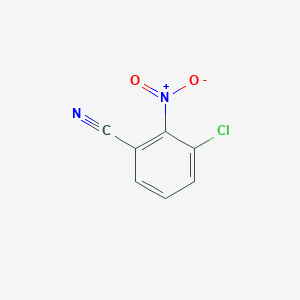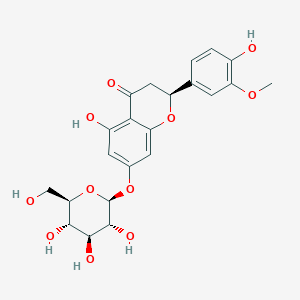
3-Chloro-4-ethylaniline
概要
説明
3-Chloro-4-ethylaniline: is an organic compound with the molecular formula C8H10ClN . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the third position and an ethyl group at the fourth position. This compound is used in various chemical syntheses and has applications in different fields such as pharmaceuticals, agrochemicals, and dyes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-ethylaniline typically involves the chlorination of 4-ethylaniline. One common method is the direct chlorination of 4-ethylaniline using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out at a controlled temperature to ensure selective chlorination at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a multi-step process. This involves the nitration of ethylbenzene to form 4-nitroethylbenzene, followed by catalytic hydrogenation to reduce the nitro group to an amine, and finally, chlorination to introduce the chlorine atom at the third position. This method ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions: 3-Chloro-4-ethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds or quinones.
Reduction: The compound can be reduced to form 3-chloro-4-ethylcyclohexylamine.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Major Products:
Oxidation: 3-Chloro-4-nitroaniline or 3-chloro-4-ethylquinone.
Reduction: 3-Chloro-4-ethylcyclohexylamine.
Substitution: Various substituted anilines depending on the nucleophile used.
科学的研究の応用
Chemistry: 3-Chloro-4-ethylaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the production of dyes, pigments, and other aromatic compounds.
Biology: In biological research, this compound is used to study the effects of substituted anilines on biological systems. It can be used to investigate enzyme interactions and metabolic pathways.
Medicine: this compound has potential applications in the pharmaceutical industry. It can be used as a precursor for the synthesis of drugs with antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides. It is also used in the manufacture of rubber chemicals and polymer additives.
作用機序
The mechanism of action of 3-chloro-4-ethylaniline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity. The chlorine and ethyl substituents on the benzene ring influence its binding affinity and specificity. The compound can also participate in redox reactions, affecting cellular oxidative stress and signaling pathways.
類似化合物との比較
3-Chloro-4-methylaniline: Similar structure with a methyl group instead of an ethyl group.
4-Chloro-3-ethylaniline: Chlorine and ethyl groups are swapped in positions.
3-Bromo-4-ethylaniline: Bromine atom replaces the chlorine atom.
Uniqueness: 3-Chloro-4-ethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and ethyl groups on the benzene ring influences its reactivity and interactions with other molecules, making it a valuable compound in various applications.
特性
IUPAC Name |
3-chloro-4-ethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-2-6-3-4-7(10)5-8(6)9/h3-5H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGGMEGRRIBANG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50775-72-9 | |
| Record name | 3-chloro-4-ethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2R)-2-[4-cyano-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]propanoic acid](/img/structure/B1632413.png)





![2-Methylbenzo[d]oxazole-6-carbaldehyde](/img/structure/B1632433.png)







